5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C11H8FNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and a formyl group at the 3-position of the pyrrole ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoyl malononitrile as the starting material.
Reduction Reaction: The compound is dissolved in a solvent, and a metal catalyst along with glacial acetic acid is added.
Intermediate Formation: The intermediate product is then further reduced using Raney nickel and water under controlled conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves, precise temperature control, and efficient purification techniques are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)pyrrole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound acts as a potassium ion competitive acid blocker (P-CAB), inhibiting the H+/K+ ATPase enzyme in gastric parietal cells.
Pathways Involved: By blocking the final step of acid secretion, it effectively reduces gastric acid production, making it useful in treating acid-related disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)pyrrole-3-carbaldehyde
- 5-(4-Methoxyphenyl)pyrrole-3-carbaldehyde
- 5-(2-Chlorophenyl)pyrrole-3-carbaldehyde
Uniqueness
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-9(2-4-10)11-5-8(7-14)6-13-11/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMTXLQGAHGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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